

Spectroscopic Properties of Humic Substances: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of humic substances (HS) derived from diverse environmental sources, including soil, aquatic ecosystems, and compost. By leveraging key spectroscopic techniques, this document elucidates the structural and functional differences in humic substances, offering valuable insights for researchers in environmental science, agriculture, and pharmacology.

Introduction to Humic Substances and Spectroscopic Analysis

Humic substances are complex, heterogeneous organic materials resulting from the decomposition of plant and microbial residues.[1] They are integral components of soil, water, and sediments, playing a crucial role in nutrient cycling, metal ion transport, and the bioavailability of organic pollutants. Based on their solubility at different pH values, HS are fractionated into three main categories: **humic acid** (HA), fulvic acid (FA), and humin.[2][3]

Spectroscopic techniques are indispensable tools for characterizing the intricate structures of these macromolecules. This guide focuses on four primary methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique information about the electronic properties, functional groups, and structural composition of humic substances.



UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique to assess the degree of humification and aromaticity of humic substances. The UV-Vis absorption spectra of HS are generally featureless, with absorbance decreasing as the wavelength increases.[4][5] This is due to the presence of numerous chromophores, including aromatic rings and various functional groups, which absorb light in the ultraviolet and visible regions.[4]

Key Spectroscopic Parameters:

Several ratios of absorbance at specific wavelengths are used to characterize humic substances:

- E2/E3 Ratio (A280/A360): This ratio is used to characterize aquatic humic material.[6]
- E2/E4 Ratio (A254/A436): Sometimes used as an indicator of humification.[2]
- E4/E6 Ratio (A465/A665): This is a widely used index for the degree of aromatic
 condensation. A lower E4/E6 ratio suggests a higher degree of aromaticity and molecular
 weight, which is characteristic of humic acids, while a higher ratio indicates a lower degree
 of aromatic condensation and is typical for fulvic acids.[7][8]
- ΔlogK: This coefficient, derived from the difference in the logarithm of absorbance at 400 and 600 nm, is used to classify the humification degree of humic acids.[6][9]

Data Presentation:

Table 1: UV-Vis Spectroscopic Ratios of Humic and Fulvic Acids from Different Sources



Source	Humic Substance	E2/E4 Ratio	E2/E6 Ratio	E4/E6 Ratio	Reference
Soil	Fulvic Acids (FAs)	38.8	42.6	7.9	[2]
Soil	Humic Acids (HAs)	3.6	24.1	3.4	[2]
Manure	Humic Acid (HA)	-	-	4.34	[7]
Manure	Fulvic Acid (FA)	-	-	6.17	[7]
Entisol Soil	Humic Acid (HA)	-	-	4.56	[3]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for differentiating humic substances from various origins. It provides information about the presence of fluorophores, which are typically condensed aromatic and unsaturated structures.[10][11]

Key Spectroscopic Parameters:

- Excitation-Emission Matrix (EEM): EEMs provide a three-dimensional plot of excitation wavelength, emission wavelength, and fluorescence intensity, creating a "fingerprint" of the humic substance.
- Fluorescence Peaks: Specific peaks in the EEM spectra are associated with different types
 of organic matter. For example, "humic-like" fluorescence occurs at longer excitation and
 emission wavelengths, while "fulvic-like" and "protein-like" fluorescence appear at shorter
 wavelengths.[12]

Data Presentation:

Table 2: Fluorescence Maxima of Humic Substances from Different Sources



Source	Humic Substance	Excitation/Emi ssion Wavelength (nm)	Fluorescence Intensity (Arbitrary Units)	Reference
Soil (Gleyic Luvisol)	Sodium Humate	390/480	120	[10]
Compost	Sodium Humate	390/470	180	[10]
Lignite	Sodium Humate	460/520	250	[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the main functional groups present in humic substances. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key Absorption Bands:

- ~3400 cm⁻¹: O-H stretching of hydroxyl groups (alcohols, phenols, carboxylic acids) and N-H stretching of amines and amides.[13][14]
- ~2920 and ~2850 cm⁻¹: C-H stretching of aliphatic methylene and methyl groups.[15][16]
- ~1720-1700 cm⁻¹: C=O stretching of carboxyl, ketone, and aldehyde groups.[15]
- ~1650-1610 cm⁻¹: Aromatic C=C stretching, C=O of conjugated ketones, and COO⁻ (carboxylate) stretching.[13][15][16]
- ~1450-1375 cm⁻¹: C-H bending of aliphatic groups and COO⁻ stretching.[16]
- ~1270-1225 cm⁻¹: C-O stretching and O-H bending of carboxylic acids and phenols.[17]
- ~1100-1030 cm⁻¹: C-O stretching of polysaccharides, alcohols, and ethers.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon skeleton of humic substances, allowing for the quantification of different carbon types.

Key Chemical Shift Regions in ¹³C NMR:

- 0-50 ppm: Aliphatic carbon (alkyl C).
- 50-110 ppm: O-alkyl carbon (carbohydrates, ethers, alcohols).
- 110-160 ppm: Aromatic and phenolic carbon.
- 160-190 ppm: Carboxyl, ester, and amide carbon.
- 190-220 ppm: Ketone and aldehyde carbon.

The relative abundance of carbon in these regions helps to determine the aromaticity and the degree of aliphaticity of the humic substance.[10][18]

Data Presentation:

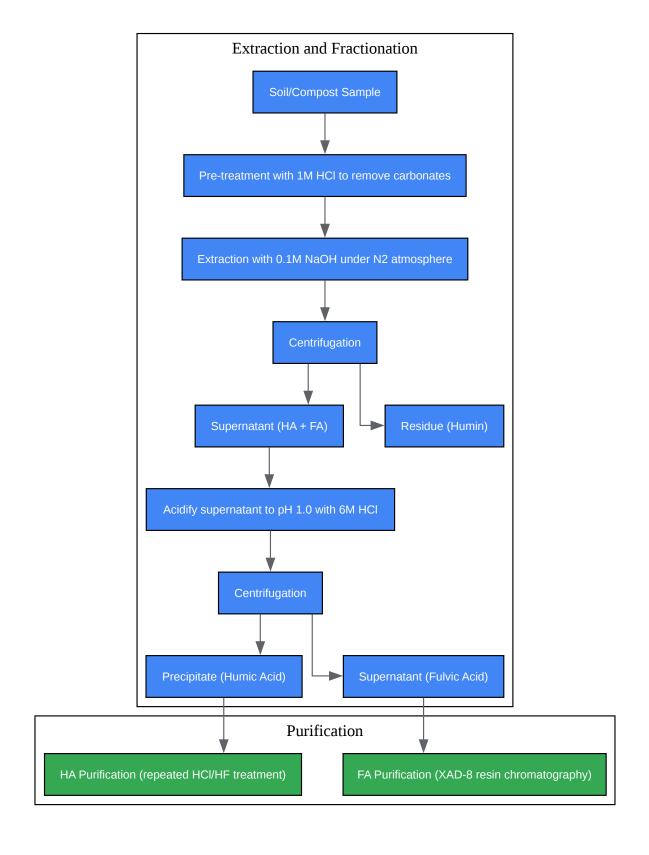
Table 3: Carbon Distribution (%) and Aromaticity (α) of Humic Substances from Different Sources Determined by 13 C NMR

| Source | Humic Substance | Aliphatic C (0-106 ppm) | Aromatic C (106-157 ppm) | Carboxyl C (157-190 ppm) | Aromaticity (α) | Reference | |---|---|---|---| | Soil (Gleyic Luvisol) | Sodium Humate | 45.4 | 36.1 | 18.5 | 0.36 |[10] | | Compost | Sodium Humate | 51.2 | 29.8 | 19.0 | 0.30 | [10] | | Lignite | Sodium Humate | 30.6 | 49.7 | 19.7 | 0.50 |[10] | | Commercial Lignohumate | Lignohumate | 49.7 | 31.3 | 19.0 | 0.31 |[10] |

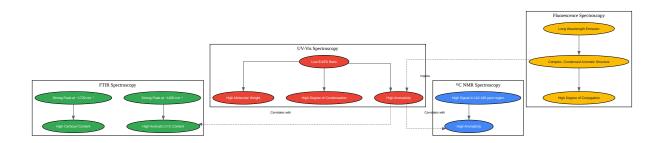
Experimental Protocols Extraction of Humic and Fulvic Acids

A standardized method for the extraction of humic and fulvic acids is recommended by the International Humic Substances Society (IHSS).[10][19]









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